molecular formula C₃₈H₃₆Cl₂N₆O₁₀S₂ B1144509 Rivaroxaban Pseudodimer CAS No. 1632463-24-1

Rivaroxaban Pseudodimer

Cat. No.: B1144509
CAS No.: 1632463-24-1
M. Wt: 871.76
InChI Key:
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Description

This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.

Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics : Rivaroxaban shows dose-dependent effects on common coagulation assays like activated partial thromboplastin time (APTT) and prothrombin time (PT) (Hillarp et al., 2011). Its pharmacokinetics and pharmacodynamics have been studied in various patient populations, demonstrating consistent results across different groups (Mueck et al., 2013).

  • Metabolism and Excretion : A study on the metabolism and excretion of Rivaroxaban in rats, dogs, and humans identified three metabolic pathways, with the oxidative degradation of the morpholinone moiety being the major pathway (Weinz et al., 2009).

  • Interaction with Other Drugs : Research has investigated the interaction of Rivaroxaban with drugs that share its elimination pathways. It was found that Rivaroxaban may be co-administered with CYP3A4 and/or P-gp substrates/moderate inhibitors, but not with strong combined CYP3A4, P-gp, and Bcrp (ABCG2) inhibitors (Mueck et al., 2013).

  • Safety and Tolerability : Studies have assessed the safety and tolerability of Rivaroxaban in different contexts, such as its interaction with aspirin (Kubitza et al., 2006), and in high-risk patients with antiphospholipid syndrome (Pengo et al., 2018).

  • Pharmacokinetic Analyses in Specific Populations : Detailed pharmacokinetic analyses have been conducted in patients undergoing major orthopaedic surgery, demonstrating predictable pharmacokinetics influenced by expected covariates like age, renal function, and body weight (Mueck et al., 2008).

  • Laboratory Assessment : A review on laboratory assessment of Rivaroxaban emphasized its predictable characteristics and suggested the use of anti-Factor Xa chromogenic assays for assessment in clinical circumstances (Samama et al., 2013).

  • Clinical Trials and Systematic Reviews : Various clinical trials and systematic reviews have been conducted to evaluate the safety and efficacy of Rivaroxaban in the treatment and prevention of thromboembolic disorders (Piccini et al., 2008).

Mechanism of Action

Rivaroxaban is a direct, oral factor Xa inhibitor. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa). This inhibits the coagulation cascade, preventing the formation of blood clots .

Future Directions

New investigational antidotes such as ciraparantag and VMX-C001 offer an alternative to andexanet alfa in reversing the anticoagulant activity of direct oral factor Xa inhibitors, but more clinical data are needed before they could be licensed for use .

Biochemical Analysis

Biochemical Properties

Rivaroxaban Pseudodimer, like Rivaroxaban, is expected to interact with Factor Xa, a key enzyme in the coagulation cascade . By inhibiting Factor Xa, this compound could potentially attenuate thrombosis, thereby preventing blood clot formation .

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Rivaroxaban. Rivaroxaban has been shown to have predictable anticoagulation effects in humans . It can influence cell function by preventing the formation of blood clots, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s molecular mechanism of action is expected to be similar to that of Rivaroxaban. Rivaroxaban is a direct Factor Xa inhibitor, meaning it binds to Factor Xa and inhibits its activity . This inhibition can lead to changes in gene expression and prevent the formation of blood clots .

Temporal Effects in Laboratory Settings

Rivaroxaban has been shown to have a rapid onset of action within 2-4 hours and a half-life of 7-11 hours in healthy adults and 11-13 hours in healthy elderly subjects .

Dosage Effects in Animal Models

Rivaroxaban has shown dose-dependent antithrombotic activity in animal models of venous and arterial thrombosis .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Rivaroxaban. Rivaroxaban is metabolized and cleared via the kidney and liver . It is a substrate of CYP3A4 and P-glycoprotein, which are important components of drug metabolism .

Transport and Distribution

Rivaroxaban, however, is known to have a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .

Subcellular Localization

The subcellular localization of this compound is currently unknown. The localization of similar compounds can provide insights. For instance, Rivaroxaban, a related compound, is known to inhibit Factor Xa, which is found in the blood plasma .

Properties

IUPAC Name

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLLZCQTBKRWBP-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5C[C@@H](OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H36Cl2N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632463-24-1
Record name Rivaroxaban pseudodimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632463241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIVAROXABAN PSEUDODIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX9RYC4YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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